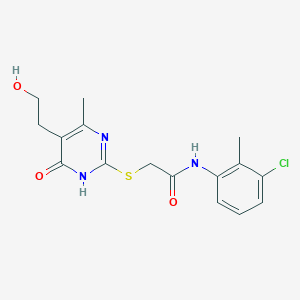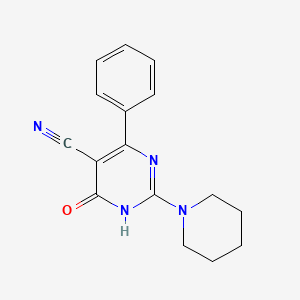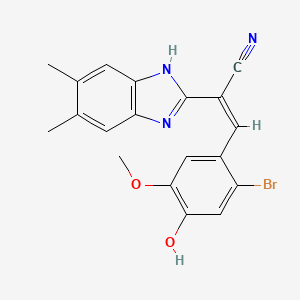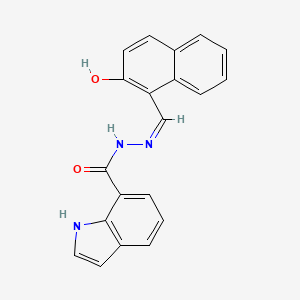![molecular formula C17H26N2 B5988275 N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B5988275.png)
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine is a complex organic compound that features a pyrrolidine ring and a tetrahydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps. One common method includes the reductive amination of a suitable precursor, such as 1-methylpyrrolidin-2-yl-ethylamine, with a tetrahydronaphthalene derivative. The reaction conditions often require the use of a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-methylpyrrolidin-2-yl)ethyl]acetamide
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- 2-Pyrrolidinone, 1-methyl-
Uniqueness
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its combined structural features of a pyrrolidine ring and a tetrahydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-19-12-4-7-17(19)10-11-18-16-9-8-14-5-2-3-6-15(14)13-16/h2-3,5-6,16-18H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVYGLUBXDKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5988216.png)

![4-(2-phenylethyl)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine;hydrobromide](/img/structure/B5988225.png)
![(3R,4R)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5988228.png)
![METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETATE](/img/structure/B5988241.png)
![N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5988243.png)

![2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B5988250.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5988257.png)
![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-(3-thienylmethyl)ethanamine](/img/structure/B5988264.png)
![N-(3-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5988266.png)
![N-(2-furylmethyl)-4-oxo-N-2-propyn-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5988279.png)
